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Compound of Interest

Compound Name: Tris(trimethylsilyl)silane

Cat. No.: B043935 Get Quote

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is an organosilicon compound with

the formula (Me₃Si)₃SiH. It has gained significant attention in organic chemistry as a radical-

based reducing agent, offering a less toxic alternative to organotin compounds like tributyltin

hydride. Its utility in radical cyclizations, hydrosilylation, and dehalogenation reactions makes a

thorough understanding of its structural and electronic properties essential for researchers.

This technical guide provides an in-depth overview of the key spectroscopic data for

tris(trimethylsilyl)silane, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and

structural visualizations.

Spectroscopic Data Summary
The following sections present the core spectroscopic data for tris(trimethylsilyl)silane in a

tabulated format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, publicly available NMR spectra for tris(trimethylsilyl)silane are not consistently

reported across standard databases. The data presented below is a combination of expected

values based on the analysis of similar organosilane compounds and general principles of

NMR spectroscopy. It is important to note that the Si-H proton can be highly reactive. For

instance, an early report on its synthesis noted the absence of the Si-H signal in the ¹H NMR
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spectrum when carbon tetrachloride (CCl₄) was used as the solvent, due to the rapid reduction

of CCl₄ to chloroform (CHCl₃) by the silane[1].

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 0.1 - 0.2 Singlet 27H Si(CH₃)₃

~ 3.5 - 4.0 Singlet 1H SiH

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm Assignment

~ 1.0 - 3.0 CH₃

Table 3: ²⁹Si NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm Assignment

~ -10 to -15 Si(CH₃)₃

~ -100 to -115 (SiH)

Infrared (IR) Spectroscopy
The IR spectrum of tris(trimethylsilyl)silane is characterized by strong absorptions

corresponding to Si-H and Si-C bond vibrations.

Table 4: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2955 Strong
C-H stretch (asymmetric in

CH₃)

~ 2897 Medium C-H stretch (symmetric in CH₃)

~ 2080 - 2100 Strong Si-H stretch[2]

~ 1440 Medium CH₃ deformation (asymmetric)

~ 1245 Strong Si-CH₃ symmetric deformation

~ 835 Very Strong Si-CH₃ rock / Si-C stretch

~ 690 Medium Si-C stretch

~ 625 Medium Si-C stretch

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of tris(trimethylsilyl)silane shows a characteristic

fragmentation pattern for silylated compounds. The molecular ion peak is often of low

abundance or absent.

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment Ion

248 Low [M]⁺·, [(Me₃Si)₃SiH]⁺·

233 Medium [M - CH₃]⁺

175 Medium [(Me₃Si)₂SiH]⁺

159 High [(Me₃Si)₂Si - H]⁺

147 Medium [Si₂(CH₃)₅]⁺

73 Very High (Base Peak) [Si(CH₃)₃]⁺

Experimental Protocols
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The following are generalized protocols for acquiring spectroscopic data for liquid organosilane

samples like tris(trimethylsilyl)silane.

NMR Spectroscopy
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of

tris(trimethylsilyl)silane in ~0.6 mL of a deuterated solvent (e.g., benzene-d₆ or chloroform-

d₃) in a standard 5 mm NMR tube. Note: Avoid chlorinated solvents like CCl₄ if the Si-H

moiety is of interest. Add a small amount of an internal standard, such as tetramethylsilane

(TMS), if the solvent does not serve as a reference.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be

required due to the low natural abundance of ¹³C.

²⁹Si NMR: This nucleus has low sensitivity and a negative gyromagnetic ratio. Use a pulse

sequence designed for silicon, such as inverse-gated decoupling, to obtain a quantitative

spectrum and avoid negative NOE effects. A longer relaxation delay (e.g., 10-30 seconds)

is often necessary.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the chemical shift scale relative to the

internal standard (TMS at 0.00 ppm).

FTIR Spectroscopy
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Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by

wiping it with a solvent like isopropanol and allowing it to dry completely.

Place a single drop of neat tris(trimethylsilyl)silane liquid directly onto the center of the

ATR crystal.

Instrument Setup:

Place the ATR accessory into the spectrometer's sample compartment.

Configure the software for data collection, typically in the mid-IR range (4000-400 cm⁻¹).

Set the resolution to 4 cm⁻¹.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the

signal-to-noise ratio.

Data Processing: The resulting spectrum will be displayed in terms of transmittance or

absorbance versus wavenumber. Identify and label the significant absorption peaks. After

analysis, thoroughly clean the ATR crystal.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile liquid like tris(trimethylsilyl)silane, direct injection via a heated probe or

coupling with a gas chromatograph (GC-MS) is common.

Ionization:
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The sample molecules in the gas phase enter the ion source, which is maintained under

high vacuum.

A beam of electrons, typically accelerated to 70 eV, bombards the molecules.

This high energy causes the ejection of an electron from the molecule, forming a

molecular ion (M⁺·), and induces extensive fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of

tris(trimethylsilyl)silane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Molecular structure of tris(trimethylsilyl)silane highlighting distinct silicon

environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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